REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[C:4]([O:9][C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[N:3]=1.[O:19]1[CH2:23][CH:20]1[CH2:21][OH:22].[OH-].[Na+]>ClCCl>[Cl:8][C:6]1[N:7]=[C:2]([O:22][CH2:21][CH:20]2[O:19][CH2:23]2)[N:3]=[C:4]([O:9][C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[N:5]=1 |f:2.3|
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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ClC1=NC(=NC(=N1)Cl)OC1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
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170 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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Quantity
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26.38 g
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Type
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reactant
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Smiles
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O1C(CO)C1
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Name
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|
Quantity
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14.26 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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with stirring over about 25 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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maintaining the reaction temperature between 0° and 10° C. and preferably around 0°-5° C
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Type
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STIRRING
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Details
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After stirring an additional 30 minutes
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Duration
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30 min
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Type
|
WASH
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Details
|
The dichloromethane layer was washed with distilled water until neutral and
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
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ClC1=NC(=NC(=N1)OCC1CO1)OC1=C(C=C(C=C1C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |